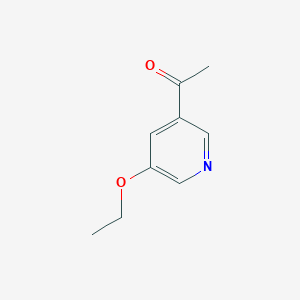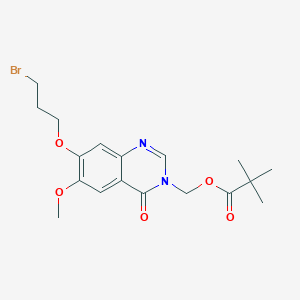
7-(3-Bromopropoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Bromopropoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a common structural motif in medicinal chemistry due to its biological activity.
Vorbereitungsmethoden
The synthesis of 7-(3-Bromopropoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one typically involves multiple stepsReaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: The bromopropoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
7-(3-Bromopropoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The bromopropoxy and pivaloyloxy groups may enhance the compound’s binding affinity and specificity, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinazolinone derivatives with different substituents. For example:
6-Methoxy-3-(pivaloyloxymethyl)-3,4-dihydroquinazolin-4-one: Lacks the bromopropoxy group.
7-(3-Bromopropoxy)-3,4-dihydroquinazolin-4-one: Lacks the methoxy and pivaloyloxy groups. These compounds differ in their chemical properties and biological activities, highlighting the unique features of 7-(3-Bromopropoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one
Eigenschaften
CAS-Nummer |
288383-72-2 |
|---|---|
Molekularformel |
C18H23BrN2O5 |
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
[7-(3-bromopropoxy)-6-methoxy-4-oxoquinazolin-3-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H23BrN2O5/c1-18(2,3)17(23)26-11-21-10-20-13-9-15(25-7-5-6-19)14(24-4)8-12(13)16(21)22/h8-10H,5-7,11H2,1-4H3 |
InChI-Schlüssel |
MPQUKEUCQVRBIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCN1C=NC2=CC(=C(C=C2C1=O)OC)OCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
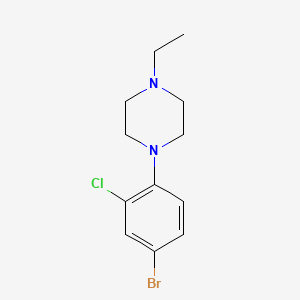
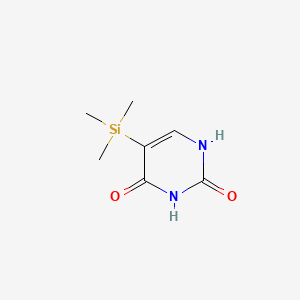
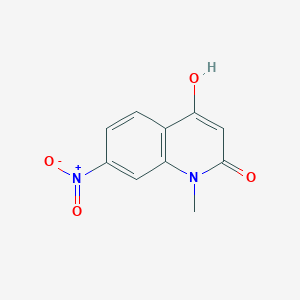
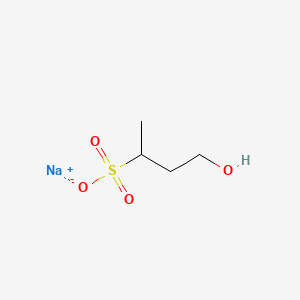
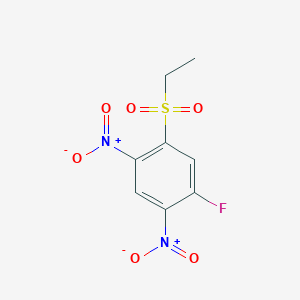

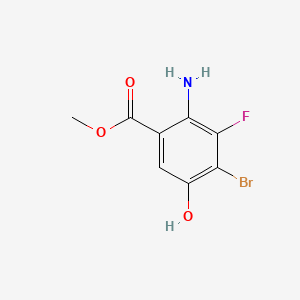
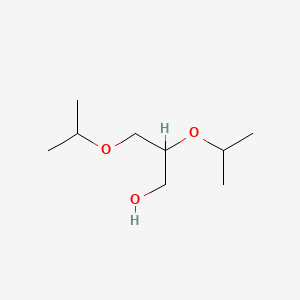
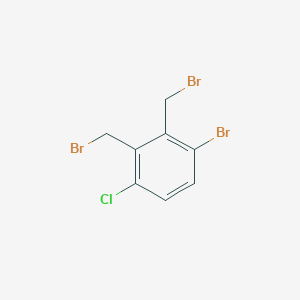

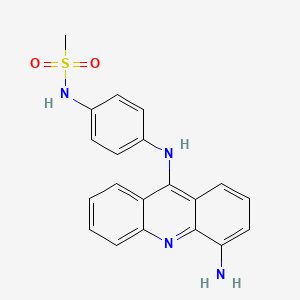
![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-](/img/structure/B13940167.png)
